2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-
Description
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-, is a pyrrolidinone derivative characterized by a five-membered lactam ring substituted with a 2,2-dichloroethenyl group at the 1-position. Pyrrolidinones are known for their versatility in pharmaceuticals, agrochemicals, and polymer industries due to their polar aprotic solvent properties and bioactivity .
This group is also prevalent in pyrethroid insecticides (e.g., permethrin), where it enhances stability and bioactivity .
Properties
CAS No. |
37001-19-7 |
|---|---|
Molecular Formula |
C6H7Cl2NO |
Molecular Weight |
180.03 g/mol |
IUPAC Name |
1-(2,2-dichloroethenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C6H7Cl2NO/c7-5(8)4-9-3-1-2-6(9)10/h4H,1-3H2 |
InChI Key |
SARNSRKALHSLHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- typically involves the reaction of pyrrolidinone with a dichloroethenylating agent under controlled conditions. One common method is the reaction of pyrrolidinone with 1,1-dichloroethylene in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the product is typically achieved through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less chlorinated or fully hydrogenated form using reducing agents like lithium aluminum hydride.
Substitution: The dichloroethenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents at moderate temperatures.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted pyrrolidinone compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is largely dependent on its interaction with specific molecular targets. The dichloroethenyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo various chemical transformations also allows it to interact with multiple pathways, making it a versatile agent in both research and therapeutic contexts.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 2-Pyrrolidinone Derivatives
*The molecular formula for 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-, is inferred based on structural analogs.
Table 2: Dichloroethenyl-Containing Compounds
Comparative Analysis
A. Structural Differences
- Core Structure: Unlike pyrethroids (cyclopropane-based), 2-pyrrolidinone derivatives feature a lactam ring, conferring distinct electronic and steric properties.
- Substituent Effects: The dichloroethenyl group in the target compound contrasts with methoxyphenyl (electron-donating) or acetyl (polar) substituents in other pyrrolidinones. This group likely reduces electron density on the lactam ring, increasing electrophilicity and resistance to hydrolysis compared to analogs like 1-acetyl-2-pyrrolidinone .
C. Physical and Chemical Properties
- Melting/Boiling Points: The phenylethynyl-substituted pyrrolidinone has a melting point of 49–50°C , while acetylated derivatives likely exhibit lower melting points due to reduced crystallinity. The dichloroethenyl group’s bulk and polarity may result in intermediate thermal properties.
- Solubility: Dichloroethenyl’s hydrophobicity suggests lower water solubility than hydroxyl- or acetyl-substituted pyrrolidinones, aligning with trends observed in pyrethroids .
Biological Activity
2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- is a chemical compound that has garnered attention for its potential biological activities. This compound is structurally related to various synthetic pyrethroids, which are widely used as insecticides. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications.
- Chemical Name : 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)-
- Molecular Formula : CHClN\O
- CAS Number : [Not provided in the search results]
Biological Activity Overview
The biological activity of 2-Pyrrolidinone, 1-(2,2-dichloroethenyl)- primarily relates to its potential as an insecticide. Its mechanism of action is similar to that of other pyrethroids, which target the nervous system of insects by prolonging the opening of sodium channels.
- Sodium Channel Modulation : The compound binds to voltage-gated sodium channels in nerve cells, leading to prolonged depolarization and subsequent paralysis in insects.
- Cross-Resistance : There is a risk of cross-resistance with other pyrethroids and organochlorine insecticides due to similar modes of action .
Acute Toxicity
- Oral Toxicity : The acute toxicity (LD50) varies depending on the solvent used. For instance:
Dermal and Inhalation Toxicity
- Dermal exposure shows low toxicity with an LD50 > 5000 mg/kg.
- Inhalation studies indicate significant toxicity with an LC50 of 0.4 mg/L over a 4-hour exposure .
Case Studies and Research Findings
- Efficacy Against Pests :
- Resistance Management :
- Environmental Impact :
Data Tables
| Biological Activity | Observations |
|---|---|
| Acute Oral Toxicity | LD50 = 16.2 mg/kg (aqueous emulsion) |
| Dermal Toxicity | LD50 > 5000 mg/kg |
| Inhalation Toxicity | LC50 = 0.4 mg/L (4 hrs) |
| Efficacy Against Pests | Effective against cockroaches and ants |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
